molecular formula C13H15N B187929 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole CAS No. 2047-89-4

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

Cat. No.: B187929
CAS No.: 2047-89-4
M. Wt: 185.26 g/mol
InChI Key: XZUJMYLNFZHNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is an organic compound with the molecular formula C13H15N. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by a fused bicyclic structure, combining a cycloheptane ring with an indole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions . This method is known for its efficiency and high yield.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets and pathways. The indole moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is unique due to its specific ring fusion and hydrogenation pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUJMYLNFZHNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942649
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2047-89-4
Record name 2047-89-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Reactant of Route 2
Reactant of Route 2
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Reactant of Route 3
Reactant of Route 3
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Reactant of Route 4
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Reactant of Route 5
Reactant of Route 5
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Reactant of Route 6
Reactant of Route 6
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Customer
Q & A

Q1: What is the synthetic route for producing 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole?

A1: The synthesis of 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is achieved through a Fischer indole synthesis. [] This involves reacting cycloheptanone with (4-tert-butylphenyl)hydrazine hydrochloride. The reaction is carried out in glacial acetic acid, utilizing sodium acetate and sulfuric acid as catalysts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.